molecular formula C24H26N4O4 B14008921 2,6-Piperazinedione, 4,4'-(1,2-ethanediyl)bis[1-(phenylmethyl)- CAS No. 61533-54-8

2,6-Piperazinedione, 4,4'-(1,2-ethanediyl)bis[1-(phenylmethyl)-

Cat. No.: B14008921
CAS No.: 61533-54-8
M. Wt: 434.5 g/mol
InChI Key: WQWKPTVGBISXKO-UHFFFAOYSA-N
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Description

2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two piperazinedione rings connected by an ethanediyl bridge, each substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] typically involves the reaction of propylenediamine tetraacetic tetraamide with an alkali metal derivative of dimethyl sulfoxide in a dipolar aprotic solvent. This reaction forms a dialkali metal salt of the compound, which is then neutralized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.

Scientific Research Applications

2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is unique due to its specific substitution pattern and the presence of phenylmethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61533-54-8

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

1-benzyl-4-[2-(4-benzyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione

InChI

InChI=1S/C24H26N4O4/c29-21-15-25(16-22(30)27(21)13-19-7-3-1-4-8-19)11-12-26-17-23(31)28(24(32)18-26)14-20-9-5-2-6-10-20/h1-10H,11-18H2

InChI Key

WQWKPTVGBISXKO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1CCN2CC(=O)N(C(=O)C2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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